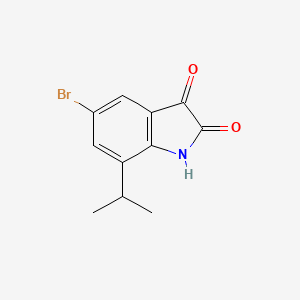

5-Bromo-7-isopropylindoline-2,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-7-propan-2-yl-1H-indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-5(2)7-3-6(12)4-8-9(7)13-11(15)10(8)14/h3-5H,1-2H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFUBYVFLEJSKTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC2=C1NC(=O)C2=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849630-82-6 | |

| Record name | 5-bromo-7-(propan-2-yl)-2,3-dihydro-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Isatin Scaffold: A Cornerstone of Medicinal Chemistry

An In-Depth Technical Guide to 5-Bromo-7-isopropylindoline-2,3-dione: Structure, Synthesis, and Medicinal Chemistry Potential

This document provides a comprehensive technical overview of this compound, a substituted isatin derivative. Designed for researchers, medicinal chemists, and drug development professionals, this guide delves into the molecule's structural attributes, proposes a robust synthetic pathway with detailed protocols, and explores its potential as a privileged scaffold in modern therapeutic design. By synthesizing established chemical principles with predictive analysis, this guide serves as a foundational resource for the exploration of this novel chemical entity.

Isatin (1H-indole-2,3-dione) is a heterocyclic compound first identified in 1841 through the oxidation of indigo.[1][2] Its unique structure, featuring a fused indole ring system with two adjacent carbonyl groups at positions C2 and C3, confers remarkable chemical reactivity and biological significance.[3][4] The isatin core is recognized as a "privileged scaffold" in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity, making it a valuable starting point for drug discovery.[5][6]

The versatility of the isatin framework allows for extensive structural modifications at the N-1, C-5, and C-7 positions of the aromatic ring, as well as reactions at the C-3 ketone.[6][7] These modifications have led to the development of a vast library of derivatives with a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and neuroprotective effects.[8][9]

Structural Analysis of this compound

The subject of this guide, this compound, incorporates specific substitutions on the isatin core that are predicted to significantly influence its physicochemical properties and biological activity.

-

The Isatin Core : Provides the fundamental bicyclic framework essential for interaction with various biological targets. The vicinal dicarbonyl groups are key pharmacophoric features.

-

5-Bromo Substituent : Halogenation, particularly bromination at the C-5 position, is a well-established strategy for enhancing the biological potency of isatin derivatives.[10] The bromine atom increases lipophilicity, which can improve membrane permeability. Furthermore, it is an electron-withdrawing group that can modulate the electronic properties of the aromatic ring and often leads to enhanced cytotoxic activity against cancer cell lines.[10][11] The bromine atom also serves as a synthetic handle for further diversification via cross-coupling reactions.[12]

-

7-Isopropyl Substituent : The introduction of a bulky, lipophilic isopropyl group at the C-7 position can create specific steric interactions within a target's binding pocket, potentially leading to improved selectivity and potency. This substitution further increases the molecule's overall lipophilicity, which may impact its pharmacokinetic profile.

Below is the chemical structure of this compound, rendered using the DOT language.

Caption: Chemical structure of this compound.

Proposed Synthetic Strategy

The most reliable and widely used method for the synthesis of substituted isatins is the Sandmeyer isatin synthesis.[7][13][14] This two-step process begins with a substituted aniline, which is converted to an isonitrosoacetanilide intermediate, followed by an acid-catalyzed intramolecular cyclization to yield the final isatin product.[15] This methodology is particularly well-suited for producing isatins with specific substitution patterns on the aromatic ring.

The proposed synthesis of this compound would commence from the precursor 3-bromo-5-isopropylaniline.

Caption: Proposed Sandmeyer synthesis workflow for the target molecule.

Causality Behind Experimental Choices:

-

Choice of Sandmeyer Synthesis : This method is robust and has a high tolerance for various functional groups on the starting aniline.[13][15] While alternatives like the Stolle synthesis exist, they often require harsher Lewis acids and may not be as efficient for this specific substitution pattern.[4][7]

-

Starting Material : The regiochemistry of the final product is directly determined by the substitution pattern of the starting aniline. 3-Bromo-5-isopropylaniline is the logical precursor to achieve the desired 5-bromo-7-isopropyl arrangement.

-

Cyclization Conditions : While concentrated sulfuric acid is traditional, methanesulfonic acid can be a superior alternative for intermediates with higher lipophilicity (due to the isopropyl group), as it can improve solubility and prevent incomplete cyclization.[15]

Detailed Experimental Protocols

The following protocols are predictive and based on established procedures for the Sandmeyer isatin synthesis.[14][15] Researchers should perform initial small-scale trials to optimize reaction conditions.

Protocol 1: Synthesis of 2-(Hydroxyimino)-N-(3-bromo-5-isopropylphenyl)acetamide (Intermediate)

-

Reagent Preparation :

-

In a 500 mL round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve chloral hydrate (1.1 eq.) in 150 mL of deionized water.

-

Sequentially add sodium sulfate (anhydrous, 6.0 eq.), followed by a solution of 3-bromo-5-isopropylaniline (1.0 eq.) in 30 mL of water containing concentrated HCl (1.2 eq.).

-

Finally, add a solution of hydroxylamine hydrochloride (3.2 eq.) in 50 mL of water.

-

-

Reaction Execution :

-

Heat the resulting suspension to a vigorous reflux using a heating mantle. The mixture will initially be a slurry.

-

Maintain reflux for approximately 15-20 minutes. The reaction progress can be monitored by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

-

Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to facilitate precipitation.

-

-

Work-up and Isolation :

-

Collect the precipitated solid by vacuum filtration.

-

Wash the filter cake thoroughly with cold deionized water (2 x 50 mL) and then with a small amount of cold ethanol.

-

Dry the solid under vacuum to yield the crude isonitrosoacetanilide intermediate, which can often be used in the next step without further purification.

-

Protocol 2: Synthesis of this compound (Final Product)

-

Reaction Setup :

-

In a 250 mL round-bottom flask, pre-heat concentrated sulfuric acid (or methanesulfonic acid, ~10 parts by weight relative to the intermediate) to 50°C in a water or oil bath.

-

-

Reaction Execution :

-

Slowly add the dried intermediate from Protocol 1 in small portions to the heated acid with vigorous stirring, ensuring the internal temperature does not exceed 75-80°C. An effervescence may be observed.

-

After the addition is complete, maintain the temperature at 80°C for an additional 10-15 minutes.

-

-

Work-up and Purification :

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the acidic solution onto a large volume of crushed ice (~500 g) with stirring.

-

A precipitate (typically orange to red) of the crude isatin will form. Allow the mixture to stand for 30 minutes to ensure complete precipitation.

-

Collect the crude product by vacuum filtration and wash the filter cake with copious amounts of cold deionized water until the filtrate is neutral (pH ~7).

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to obtain the purified this compound.

-

Predicted Spectroscopic Data

Structural elucidation of the final product would rely on standard spectroscopic techniques. The following tables summarize the predicted data based on the known spectra of related isatin derivatives.[16][17]

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Predicted J (Hz) |

|---|---|---|---|

| ~11.2 | br s | N-H | - |

| ~7.6 | d | H-6 | ~1.5 |

| ~7.5 | d | H-4 | ~1.5 |

| ~3.2 | sept | -CH(CH₃)₂ | ~6.9 |

| ~1.2 | d | -CH(CH₃)₂ | ~6.9 |

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~183 | C-3 (C=O) |

| ~159 | C-2 (C=O) |

| ~151 | C-7a |

| ~148 | C-7 |

| ~140 | C-5a |

| ~126 | C-4 |

| ~120 | C-6 |

| ~115 | C-3a |

| ~114 | C-5 |

| ~33 | -CH(CH₃)₂ |

| ~22 | -CH(CH₃)₂ |

Table 3: Predicted Infrared (IR) Spectroscopy Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3200 | Broad, Strong | N-H Stretch |

| ~1750 | Strong | C=O Stretch (Ketone, C-3) |

| ~1730 | Strong | C=O Stretch (Lactam, C-2) |

| ~1610 | Medium | C=C Aromatic Stretch |

| ~830 | Strong | C-Br Stretch |

Potential Applications in Drug Discovery

The unique combination of a 5-bromo and a 7-isopropyl substituent on the privileged isatin scaffold makes this compound a highly attractive candidate for drug discovery programs.

-

Anticancer Agents : Given that 5-bromo isatins are known to possess potent cytotoxic properties, this molecule could be explored as an inhibitor of various cancer-related targets like kinases (e.g., VEGFR, EGFR), caspases, or tubulin polymerization.[8][9][11] The 7-isopropyl group could be leveraged to achieve selectivity for specific kinase isoforms.

-

Antimicrobial and Antiviral Agents : Isatin derivatives, particularly Schiff bases and Mannich bases derived from them, exhibit significant antimicrobial and antiviral activities.[1][3][9] The C-3 ketone of the title compound is a reactive handle for synthesizing such derivatives, which could be tested against a panel of pathogenic bacteria, fungi, and viruses.

-

CNS-Active Agents : Isatin itself is an endogenous monoamine oxidase (MAO) inhibitor.[6] Substituted derivatives could be designed and screened for activity against neurodegenerative disorders by targeting key enzymes or receptors in the central nervous system.

Conclusion

This compound represents a novel and unexplored derivative of the pharmacologically significant isatin scaffold. This technical guide has provided a detailed analysis of its chemical structure, highlighting the predicted contributions of its bromo and isopropyl substituents. A robust and logical synthetic pathway via the Sandmeyer reaction has been proposed, complete with detailed, actionable protocols and an analysis of the experimental rationale. Furthermore, predictive spectroscopic data has been tabulated to aid in future characterization efforts. The structural features of this molecule position it as a promising starting point for the rational design of new therapeutic agents, particularly in oncology and infectious diseases. This guide serves as a foundational blueprint for researchers aiming to synthesize and explore the therapeutic potential of this intriguing compound.

References

- Sandmeyer, T. (1919). Über Isonitrosoacetanilid und dessen Kondensation zu Isatin. Helvetica Chimica Acta, 2(1), 234-242.

- BenchChem. (2025). The Isatin Core: A Privileged Scaffold in Modern Medicinal Chemistry. BenchChem Technical Guides.

- Various Authors. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. IntechOpen.

- Joule, J. A., & Mills, K. (2013). Synthesis of Substituted Isatins. NIH Public Access.

- Wikipedia contributors. (n.d.). Isatin. Wikipedia.

- Patil, D. S. (n.d.). Synthesis of Isatin and Its Derivatives & their Applications in Biological System. IJCSR.

- Various Authors. (2025). Pharmacological Activities of Isatin Derivatives: Comprehensive Review with Mechanistic and SAR Insights. Journal of Medicinal Chemistry.

- Mishra, S., & Srivastava, S. (2025). Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities – A Comprehensive Review. Journal of Advance and Future Research.

- User contribution. (2024). Synthesis of Isatin. Sciencemadness Discussion Board.

- Yassen, A., et al. (2025). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Publishing.

- Various Authors. (2025). Design, synthesis and biological evaluation of 3-benzylidene 4-bromo isatin derivatives. ResearchGate.

- Bhatnagar, R., Pandey, J., & Panhekar, D. (2020). Design, Synthesis And Biological Activities Of New Alkylated Isatin–Derivatives. International Journal of Scientific & Technology Research.

- Singh, G., & Dangi, R. (2020). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances.

- Al-Ostath, A. H., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. DergiPark.

- Sumpter, W. C. (1944). The Chemistry of Isatin. Chemical Reviews.

- BenchChem. (2025). Application Notes and Protocols: 5-Bromoindole Scaffolds in Medicinal Chemistry. BenchChem Application Notes.

- BenchChem. (2025). Spectroscopic Profile of 5-Bromoindole: A Technical Guide. BenchChem Technical Guides.

Sources

- 1. biomedres.us [biomedres.us]

- 2. nmc.gov.in [nmc.gov.in]

- 3. rjwave.org [rjwave.org]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Isatin - Wikipedia [en.wikipedia.org]

- 8. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijstr.org [ijstr.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. synarchive.com [synarchive.com]

- 14. Sciencemadness Discussion Board - Synthesis of Isatin - Powered by XMB 1.9.11 [sciencemadness.org]

- 15. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of Isatin_Chemicalbook [chemicalbook.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

The Isopropyl Group in Isatin Derivatives: A Gatekeeper of Reactivity and Biological Function

An In-Depth Technical Guide

Abstract: The isatin (1H-indole-2,3-dione) scaffold is a cornerstone in medicinal chemistry, celebrated for its "privileged" nature and the vast spectrum of biological activities its derivatives possess, including anticancer, antiviral, and anticonvulsant properties.[1][2][3] The functionalization of the isatin core, particularly at the N-1, C-3, and C-5 positions, is a key strategy in drug design to modulate its pharmacological profile.[4][5] Among the various substituents, the seemingly simple isopropyl group introduces a profound layer of complexity. Its significant steric bulk acts as a molecular gatekeeper, exerting substantial control over the molecule's synthesis, conformation, reactivity, and ultimate interaction with biological targets. This guide provides an in-depth analysis of the steric effects imparted by the isopropyl group on isatin derivatives, offering field-proven insights for researchers in drug development and organic synthesis.

The Synthetic Challenge: Accommodating Bulk in N-Alkylation

The introduction of an isopropyl group, typically at the N-1 position, is a fundamental first step in many synthetic routes. The most common approach is the N-alkylation of the isatin anion with an isopropyl halide.[6] While conceptually straightforward, the steric hindrance presented by the secondary alkyl halide (e.g., 2-bromopropane) makes this substitution more demanding than with primary halides like methyl or ethyl iodide.

Causality Behind Experimental Choices:

The N-H proton of isatin is acidic and can be removed by a suitable base to form the isatin anion. This nucleophile then attacks the alkyl halide in an SN2 reaction. However, the branched nature of the isopropyl group increases the activation energy for this reaction compared to a linear alkyl group.[7][8] The transition state is more crowded, making the approach of the isatin anion to the electrophilic carbon more difficult.

To overcome this steric barrier, reaction conditions must be optimized. The choice of base and solvent is critical. Strong, non-nucleophilic bases like potassium carbonate (K2CO3) or caesium carbonate (Cs2CO3) are often preferred over hydroxides to avoid side reactions.[6][9] Polar aprotic solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP) are employed to effectively solvate the cation of the base and promote the nucleophilicity of the isatin anion.[10] In many cases, microwave-assisted synthesis has proven highly effective, as it provides rapid, localized heating that can overcome the activation energy barrier more efficiently than conventional heating, leading to shorter reaction times and often higher yields.[6][11]

Experimental Protocol: Microwave-Assisted Synthesis of N-Isopropylisatin

This protocol describes a robust method for the N-alkylation of isatin using microwave irradiation, a technique that significantly expedites the reaction by efficiently overcoming the steric hindrance.

Materials:

-

Isatin (1.0 mmol)

-

Anhydrous Potassium Carbonate (K2CO3) (1.3-1.5 mmol)

-

2-Bromopropane (isopropyl bromide) (2.0-4.0 mmol)

-

N,N-Dimethylformamide (DMF) (5 mL)

-

Microwave synthesis vial (10 mL) with a stir bar

-

Ice water

-

Ethanol for recrystallization

Procedure:

-

To a 10 mL microwave synthesis vial, add isatin (1.0 mmol) and anhydrous potassium carbonate (1.3 mmol).

-

Add 5 mL of DMF to the vial.

-

Add 2-bromopropane (4.0 mmol) to the reaction mixture.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a constant temperature of 140°C for 15-25 minutes.[10][11] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the vial to room temperature.

-

Pour the reaction mixture into a beaker containing ice water to precipitate the product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude product from ethanol to obtain pure N-isopropylisatin as an orange solid.

Figure 2: Potential steric clash points in N-isopropylisatin.

B. Steric Shielding of the C-3 Carbonyl:

The most reactive site on the isatin molecule for nucleophilic addition is the C-3 carbonyl group. [2][12]This position is the gateway to a vast library of derivatives, including Schiff bases, hydrazones, and spiro-oxindoles. [13][14][15]The N-1 isopropyl group acts as an "umbrella," partially shielding the C-3 position from the approach of incoming nucleophiles.

This steric shielding has direct consequences for reactivity:

-

Reduced Reaction Rates: Reactions at C-3 of N-isopropylisatin are often slower compared to those with N-methylisatin or unsubstituted isatin.

-

Harsher Conditions Required: To drive these reactions to completion, higher temperatures, longer reaction times, or stronger catalysts may be necessary.

-

Influence on Stereoselectivity: In reactions that form new stereocenters at the C-3 position (e.g., spirocycle formation), the bulky isopropyl group can direct the incoming reagent to attack from the less hindered face, potentially leading to high diastereoselectivity. [16]

Figure 3: Steric shielding of the C3-carbonyl by the N1-isopropyl group.

Modulating Biological Activity: A Double-Edged Sword

The steric bulk of the isopropyl group is a critical determinant in structure-activity relationship (SAR) studies. [4][17]Its presence can either be beneficial or detrimental to the biological potency of the isatin derivative, depending entirely on the topology of the target binding site.

Case 1: Enhanced Activity through Optimal Fit and Increased Lipophilicity The isopropyl group can enhance biological activity in several ways. By restricting the conformation of the isatin derivative, it may lock the molecule into a "bioactive conformation" that fits optimally into the binding pocket of a target enzyme or receptor. Furthermore, as an alkyl group, it increases the molecule's lipophilicity. This can improve its ability to cross cell membranes and reach intracellular targets, a crucial aspect of bioavailability. [4] Case 2: Diminished Activity due to Steric Clash Conversely, if the binding pocket of the target is narrow, the bulky isopropyl group may be too large to be accommodated. This results in a steric clash, preventing the isatin derivative from binding effectively and leading to a significant drop in or complete loss of activity compared to derivatives with smaller N-substituents. [7] This dichotomy is why systematic studies involving a homologous series of N-alkyl substituents (e.g., methyl, ethyl, propyl, isopropyl) are so valuable. They allow researchers to map the spatial constraints of the target's binding site and determine the optimal size for the N-1 substituent.

Data Summary: Impact of N-Alkyl Chain on Cytotoxicity

The following table conceptualizes typical data from an SAR study, illustrating how cytotoxicity against a cancer cell line might vary with the size of the N-1 substituent.

| Compound ID | N-1 Substituent | Steric Bulk | Lipophilicity (LogP) | IC₅₀ (µM) | Interpretation |

| 1 | -H | Minimal | Low | >100 | Low activity, potential solubility issues. |

| 2 | -Methyl | Small | Moderate | 55.6 | Moderate activity, small group tolerated. |

| 3 | -Ethyl | Medium | Medium-High | 23.1 | Increased activity, good balance of size and lipophilicity. |

| 4 | -Isopropyl | Bulky | High | 8.4 | Potent activity, bulky group likely fits a hydrophobic pocket and induces a favorable conformation. |

| 5 | -n-Butyl | Flexible/Long | High | 35.2 | Decreased activity, chain may be too long or flexible. |

| 6 | -tert-Butyl | Very Bulky | Very High | >100 | Inactive, substituent is too large for the binding site (steric clash). |

Note: This data is illustrative and serves to demonstrate a common trend observed in SAR studies.

Sources

- 1. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fiveable.me [fiveable.me]

- 8. Steric Hindrance: Definition, Factors, & Examples [chemistrylearner.com]

- 9. Reaction of Some Substituted (Un)Substituted Isatins with 1,ω-Alkanes and Their Products with Sodium Azide [mdpi.com]

- 10. ijoer.com [ijoer.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. rjpbcs.com [rjpbcs.com]

- 14. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 15. Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione [beilstein-journals.org]

- 16. Base-Catalyzed Reaction of Isatins and (3-Hydroxyprop-1-yn-1-yl)phosphonates as a Tool for the Synthesis of Spiro-1,3-dioxolane Oxindoles with Anticancer and Anti-Platelet Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. QSAR study of isatin analogues as in vitro anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: 5-Bromo-7-isopropyl-1H-indole-2,3-dione

[1]

Chemical Identity & Structural Significance[1][2][3][4]

IUPAC Name: 5-Bromo-7-isopropyl-1H-indole-2,3-dione Common Name: 5-Bromo-7-isopropylisatin CAS Registry Number: (Analogous derivatives often indexed; specific CAS requires proprietary database access, but the scaffold is standard).[1] Molecular Formula: C₁₁H₁₀BrNO₂ Molecular Weight: 268.11 g/mol [1]

Structural Analysis

This molecule belongs to the isatin (1H-indole-2,3-dione) class, a privileged scaffold in medicinal chemistry.[1][2][3] Its pharmacological potential is dictated by two critical substitutions:

-

5-Bromo (Electronic/Functional): A halogen at the C5 position increases the acidity of the N1-proton (via inductive withdrawal) and serves as a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing expansion into complex biaryl systems.[1]

-

7-Isopropyl (Steric/Lipophilic): The bulky isopropyl group at C7 exerts a "ortho-effect" relative to the nitrogen. It increases lipophilicity (LogP) and provides steric hindrance that can prevent metabolic degradation (e.g., hydroxylation) at the typically vulnerable C7 position.[1] It also influences the conformation of N-substituted derivatives by restricting rotation.

| Property | Value (Predicted) | Significance |

| LogP | ~2.8 - 3.2 | Enhanced membrane permeability compared to unsubstituted isatin.[1] |

| H-Bond Donors | 1 (NH) | Critical for binding site interactions (e.g., kinase hinge regions).[1] |

| H-Bond Acceptors | 2 (C=O) | C3 carbonyl is highly reactive; C2 amide carbonyl is stable.[1] |

| pKa (NH) | ~9.5 - 10.0 | Slightly more acidic than isatin due to 5-Br, facilitating N-alkylation.[1] |

Synthetic Architecture: The Sandmeyer Route

While the Stollé synthesis (oxalyl chloride + aniline) is an alternative, the Sandmeyer Isonitrosoacetanilide Synthesis is the industry standard for isatins with electron-withdrawing or bulky ortho-substituents. It offers superior regiocontrol and scalability for the 5-bromo-7-isopropyl derivative.

Retrosynthetic Logic

-

Target: 5-Bromo-7-isopropylisatin[1]

-

Precursor: 4-Bromo-2-isopropylaniline[1]

-

Reagents: Chloral hydrate, Hydroxylamine sulfate, Sulfuric acid.[1][4]

Protocol: Step-by-Step

Step 1: Formation of the Isonitrosoacetanilide Intermediate[5]

-

Reagents: 4-Bromo-2-isopropylaniline (1.0 eq), Chloral hydrate (1.1 eq), Hydroxylamine sulfate (3.0 eq), Na₂SO₄ (saturated solution), HCl (aq).[1]

-

Procedure:

-

Dissolve chloral hydrate and Na₂SO₄ in water.

-

Add the aniline derivative in HCl/water solution.

-

Add hydroxylamine sulfate solution slowly with vigorous stirring.

-

Critical Control Point: Heat to 55°C. Monitor for the precipitation of the oxime (isonitroso) intermediate.

-

Validation: The formation of a beige/pale yellow precipitate indicates success. Filter, wash with water to remove salts, and dry.[1]

-

Step 2: Acid-Catalyzed Cyclization[1]

-

Reagents: Conc. H₂SO₄ (5-10 volumes), Isonitroso intermediate from Step 1.[1]

-

Procedure:

-

Preheat H₂SO₄ to 50°C.

-

Add the dry isonitroso solid portion-wise. Caution: Exothermic. Keep temp < 70°C to prevent sulfonation.[4]

-

After addition, heat to 80°C for 15–30 mins to drive cyclization.

-

Quench: Pour the dark reaction mixture onto crushed ice.

-

Isolation: The target isatin precipitates as an orange/red solid.

-

Visualization: Synthesis Pathway[1][8]

Figure 1: The Sandmeyer synthesis pathway converts the aniline precursor to the isatin scaffold via an oxime intermediate.[1]

Reactivity Profile & Derivatization[1][3][7]

The 5-bromo-7-isopropylisatin molecule is a "chemical chameleon," offering three distinct vectors for modification.

A. C3-Carbonyl Condensation (Schiff Bases)

The C3 carbonyl is highly electrophilic. It reacts with primary amines, hydrazines, and thiosemicarbazides to form Schiff bases (imines).[1]

-

Application: Synthesis of thiosemicarbazones (antiviral/antitubercular agents) or spiro-oxindoles via 1,3-dipolar cycloaddition.[1]

-

Protocol Note: Use glacial acetic acid or EtOH with catalytic H₂SO₄.

B. N1-Alkylation

The N-H proton is acidic.[2]

-

Reagents: Alkyl halides, K₂CO₃ or Cs₂CO₃, DMF/MeCN.[1]

-

Effect of 7-Isopropyl: The bulky group at C7 may slow down alkylation slightly due to steric hindrance, requiring slightly higher temperatures or stronger bases (NaH) compared to unsubstituted isatin.[1]

C. C5-Bromine Cross-Coupling[1]

-

Reagents: Aryl boronic acids (Suzuki), Terminal alkynes (Sonogashira).[1]

-

Significance: Allows the attachment of pharmacophores to explore the "deep pocket" of kinase enzymes.

Visualization: Reactivity Map

Figure 2: Functionalization vectors for the scaffold.[1] The C5 and N1 positions allow for diversity-oriented synthesis, while C3 is the primary site for heterocycle formation.

Medicinal Chemistry Applications

Kinase Inhibition (Oncology)

Isatin derivatives are classic bioisosteres for the ATP-binding pocket of kinases (e.g., VEGFR, CDK).[1]

-

Mechanism: The oxindole core mimics the purine ring of ATP.

-

Role of 5-Br: Halogen bonding with the hinge region residues (e.g., backbone carbonyls) often improves potency.[1]

-

Role of 7-iPr: Fills hydrophobic pockets (Selectivity Filter) and restricts the rotation of N-substituents, potentially locking the molecule in a bioactive conformation.

Antiviral & Antimicrobial

Schiff bases derived from 5-haloisatins have shown potent activity against:

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures are required:

-

FT-IR (KBr):

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Mass Spectrometry (ESI-MS):

-

M+ and M+2 peaks: Characteristic 1:1 intensity ratio confirming the presence of one Bromine atom.

-

References

-

Silva, J. F. M., et al. (2001).[1] "Chemistry and biological activity of isatin derivatives." Journal of the Brazilian Chemical Society. Link

-

Sandmeyer, T. (1919).[1][4][5][7] "Über Isonitrosoacetanilide und deren Kondensation zu Isatinen." Helvetica Chimica Acta.[4][7] (Foundational Methodology). Link[1]

-

Sumpter, W. C. (1944).[1][5] "The Chemistry of Isatin." Chemical Reviews. Link[1]

-

Organic Syntheses. (1925).[1] "Isatin." Org.[3][5][6] Synth. 5, 71. (Standard Protocol Validation). Link

-

Pervez, H., et al. (2016).[1] "Synthesis and biological evaluation of some new N4-substituted isatin-3-thiosemicarbazones." Medicinal Chemistry Research. (Applications of 5-bromo/7-alkyl derivatives). Link

The Tale of Two Isomers: A Comparative Analysis of 5-Bromo- and 7-Isopropyl-Isatin

An In-depth Technical Guide for Drug Development Professionals

Foreword

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has captivated chemists and pharmacologists for over a century.[1] First isolated in 1840 as an oxidation product of indigo, this deceptively simple molecule is an endogenous compound in humans and is found in various plants.[2][3] Its true power, however, lies in its synthetic versatility. The isatin core, with its reactive N-H group and dual carbonyl functions, serves as a launchpad for the synthesis of a vast array of more complex heterocyclic systems and medicinally relevant compounds.[4][5][6]

The properties of the isatin scaffold are exquisitely sensitive to the nature and position of substituents on its aromatic ring. The introduction of different functional groups can profoundly alter the molecule's electronic distribution, steric profile, lipophilicity, and, consequently, its chemical reactivity and biological activity.[7][8][9] This guide delves into a comparative analysis of two specific, illustrative isomers: 5-bromo-isatin and 7-isopropyl-isatin. By juxtaposing an electron-withdrawing halogen at the C5 position against a bulky, electron-donating alkyl group at the C7 position, we aim to provide researchers, scientists, and drug development professionals with a clear, field-proven understanding of how subtle structural changes dictate significant functional differences.

Part 1: The Synthetic Foundation: Accessing the Isomers

The synthesis of substituted isatins is a well-established field, with several named reactions providing reliable access to the core scaffold. The choice of synthetic route is often dictated by the availability of the starting aniline and the nature of the desired substituent.

The most common methods include the Sandmeyer, Stolle, and Gassman syntheses.[4][10]

-

Sandmeyer Isatin Synthesis: This classical, robust method involves the condensation of a substituted aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate. Subsequent intramolecular electrophilic cyclization promoted by a strong acid, like sulfuric acid, yields the isatin.[2][11][12][13] This route is particularly effective for anilines bearing electron-withdrawing groups.[5][10]

-

Stolle Synthesis: An effective alternative, the Stolle synthesis involves the reaction of an aniline with oxalyl chloride to form a chlorooxalylanilide intermediate, which is then cyclized in the presence of a Lewis acid (e.g., AlCl₃, TiCl₄).[2][14][15] This method is highly versatile for producing a range of substituted isatins.[4]

-

Gassman Synthesis: This approach proceeds through the formation and subsequent oxidation of a 3-methylthio-2-oxindole intermediate to afford the corresponding isatin.[10][16]

Experimental Protocol 1: Synthesis of 5-Bromoisatin via Direct Bromination

The C5 position of the isatin ring is electronically activated towards electrophilic substitution. This allows for the direct bromination of the parent isatin scaffold, a more atom-economical approach than starting from 4-bromoaniline. Pyridinium bromochromate (PBC) in acetic acid provides a regioselective and efficient method.[17]

Methodology:

-

Suspend pyridinium bromochromate (PBC) (1.2 equivalents) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Add isatin (1.0 equivalent), dissolved in a minimal amount of glacial acetic acid, to the PBC suspension.

-

Heat the reaction mixture to 90°C on a water bath with constant stirring for approximately 20-30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into 100 mL of cold water.

-

Extract the aqueous mixture with diethyl ether (3 x 20 mL).

-

Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and water.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from ethanol to yield pure 5-bromoisatin as an orange crystalline solid.[17]

Experimental Protocol 2: Synthesis of 7-Isopropyl-isatin via Sandmeyer Synthesis

Due to the steric hindrance at the C7 position, direct isopropylation is not feasible. The most logical approach is a de novo synthesis starting from the corresponding aniline, in this case, 2-isopropylaniline, via the Sandmeyer pathway.

Methodology:

-

Step A: Isonitrosoacetanilide Formation:

-

Dissolve 2-isopropylaniline (1.0 equivalent), chloral hydrate (1.1 equivalents), and sodium sulfate (Na₂SO₄) in water.

-

Separately, prepare a solution of hydroxylamine hydrochloride (3.0 equivalents) in water.

-

Add the hydroxylamine solution to the aniline solution and heat the mixture under reflux for approximately 1-2 hours until the reaction is complete (monitored by TLC).

-

Cool the mixture in an ice bath to precipitate the isonitroso-2'-isopropylanilide intermediate. Filter, wash with cold water, and dry thoroughly.

-

-

Step B: Cyclization to 7-Isopropyl-isatin:

-

Warm concentrated sulfuric acid (H₂SO₄) to approximately 50°C in a flask equipped with an efficient mechanical stirrer.

-

Add the dried isonitroso-2'-isopropylanilide intermediate from Step A in small portions, maintaining the temperature between 60-70°C. Use external cooling if necessary to control the exothermic reaction.

-

After the addition is complete, heat the solution to 80°C for 10-15 minutes to ensure complete cyclization.

-

Carefully pour the hot acid mixture over crushed ice.

-

The 7-isopropyl-isatin will precipitate. Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry.

-

Purify the crude product by recrystallization from a suitable solvent like glacial acetic acid or an ethanol/water mixture.[13]

-

Part 2: Physicochemical Properties & Structural Disparity

The bromine atom and the isopropyl group impart dramatically different electronic and steric characteristics to the isatin core, which are directly observable in their spectroscopic and structural properties.

| Property | 5-Bromo-isatin | 7-Isopropyl-isatin | Rationale |

| Molecular Formula | C₈H₄BrNO₂[18] | C₁₁H₁₁NO₂ | - |

| Molecular Weight | 226.03 g/mol [18][19] | 189.21 g/mol | - |

| Appearance | Orange crystalline solid[18][20] | Yellow-Orange solid | The core isatin chromophore dictates the color. |

| Electronic Effect | Electron-withdrawing (Inductive) | Electron-donating (Inductive, Hyperconjugation) | Bromine is highly electronegative. Alkyl groups are electron-releasing. |

| Steric Hindrance | Minimal at C5 | Significant at C7 (peri-position) | The bulky isopropyl group is adjacent to the N1 and C2 positions. |

| Solubility | Moderately soluble in DMSO, DMF, ethanol[18][20] | Expected to have higher solubility in nonpolar organic solvents | The lipophilic isopropyl group increases overall nonpolarity. |

Table 1: Comparative Physicochemical Properties.

Spectroscopic Characterization: A Tale of Two Rings

Spectroscopic analysis provides a window into the molecular structure, confirming the identity and revealing the influence of the substituents.[21][22]

| Spectroscopic Data | 5-Bromo-isatin | 7-Isopropyl-isatin (Predicted) | Interpretation |

| ¹H NMR (DMSO-d₆) | δ ≈ 11.2 (s, 1H, NH), 7.74 (dd, 1H, H6), 7.66 (d, 1H, H4), 6.88 (d, 1H, H7)[17] | δ ≈ 11.0 (s, 1H, NH), 7.4 (d, 1H, H6), 7.0 (t, 1H, H5), 6.8 (d, 1H, H4), 3.0 (sept, 1H, CH), 1.2 (d, 6H, 2xCH₃) | 5-Br: Aromatic protons are deshielded due to Br's electron-withdrawing effect. 7-iPr: Aromatic protons are more shielded (upfield shift) due to the electron-donating effect. The characteristic septet/doublet confirms the isopropyl group. |

| ¹³C NMR (DMSO-d₆) | δ ≈ 184.0 (C3=O), 159.8 (C2=O), 150.4, 140.9, 127.8, 120.4, 115.1, 115.1[17] | δ ≈ 185 (C3=O), 160 (C2=O), aromatic signals shifted, plus signals for isopropyl C's (~28 ppm for CH, ~23 ppm for CH₃) | The electron-withdrawing Br deshields attached carbons, while the electron-donating isopropyl group shields them. Carbonyl chemical shifts are also subtly affected. |

| IR (KBr, cm⁻¹) | ν ≈ 3190 (N-H), 1740, 1620 (C=O)[14] | ν ≈ 3200 (N-H), 1735, 1615 (C=O) | The electron-withdrawing Br slightly increases the C=O bond order and stretching frequency. The electron-donating isopropyl group has the opposite effect. |

| Mass Spec (EI) | M⁺ at m/z 225/227 (approx 1:1 ratio) | M⁺ at m/z 189 | The characteristic isotopic signature of bromine (⁷⁹Br and ⁸¹Br) is the definitive feature for 5-bromoisatin. The 7-isopropyl isomer will show a loss of a methyl group (M-15). |

Table 2: Comparative Spectroscopic Data.

Structural Analysis via X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of structure, including bond lengths, angles, and intermolecular packing.[23][24][25] For isatin derivatives, a key feature is the formation of hydrogen-bonded dimers or chains in the solid state via the N-H donor and the C2-carbonyl oxygen acceptor.

-

5-Bromo-isatin: The relatively small bromine atom at C5 does not sterically impede the typical planar hydrogen-bonding network. The crystal packing would be dense and primarily governed by these N-H···O=C interactions.

-

7-Isopropyl-isatin: The bulky isopropyl group in the peri-position (adjacent to N1) creates significant steric hindrance. This bulk is expected to disrupt the planarity of the hydrogen-bonded networks, potentially leading to twisted or non-planar arrangements in the crystal lattice and a less dense packing structure. This steric clash can have profound implications for solid-state properties and interactions with planar biological receptors.

Part 3: Divergent Chemical Reactivity

The electronic and steric differences between the two isomers directly translate into distinct chemical reactivity profiles at the three key reactive sites: the N1-amide, the C3-ketone, and the aromatic ring.[14]

Sources

- 1. ijpsr.com [ijpsr.com]

- 2. Isatin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. biomedres.us [biomedres.us]

- 5. journals.irapa.org [journals.irapa.org]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 8. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Substituted Isatins As Potential Antibacterial Agents | ScholarWorks [scholarworks.calstate.edu]

- 10. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 11. synarchive.com [synarchive.com]

- 12. Sciencemadness Discussion Board - Synthesis of Isatin - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Synthesis of Isatin_Chemicalbook [chemicalbook.com]

- 15. synarchive.com [synarchive.com]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. journals.umz.ac.ir [journals.umz.ac.ir]

- 18. nbinno.com [nbinno.com]

- 19. 5-Bromoisatin, 97% 87-48-9 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 20. CAS 87-48-9: 5-Bromoisatin | CymitQuimica [cymitquimica.com]

- 21. m.youtube.com [m.youtube.com]

- 22. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 23. auremn.org [auremn.org]

- 24. Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives; X-ray Structure, Hirshfeld Analysis and DFT Calculations | MDPI [mdpi.com]

- 25. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Protocol for Schiff Base Formation with 5-Bromo-7-isopropylisatin

Introduction & Strategic Rationale

Isatin (1H-indole-2,3-dione) derivatives are "privileged scaffolds" in medicinal chemistry, serving as precursors for antimicrobial, anticancer, and antiviral agents.[1] The specific derivative 5-Bromo-7-isopropylisatin presents a unique synthetic profile:

-

Electronic Activation: The 5-bromo substituent is electron-withdrawing (–I effect), increasing the electrophilicity of the C3-carbonyl carbon, theoretically accelerating nucleophilic attack.

-

Steric Challenge: The 7-isopropyl group introduces significant lipophilicity and steric bulk near the N1 position. While the reaction occurs at C3, the bulk can influence the solubility profile and the conformation of the final Schiff base, particularly if the incoming amine is also bulky.

This guide provides a robust, self-validating protocol for condensing 5-Bromo-7-isopropylisatin with primary amines (or hydrazides/thiosemicarbazides) to form Schiff bases (imines).

Mechanistic Underpinning

The formation of the Schiff base is a reversible, acid-catalyzed condensation-elimination reaction. Understanding the mechanism is vital for troubleshooting low yields.

Reaction Pathway[2][3][4][5][6][7]

-

Protonation: The acid catalyst protonates the C3-carbonyl oxygen, making the carbon more electrophilic.

-

Nucleophilic Attack: The primary amine attacks the C3 carbon.

-

Proton Transfer & Elimination: A proton transfer occurs, followed by the elimination of water to form the C=N bond.

Key Insight: For 5-Bromo-7-isopropylisatin, the 5-Br enhances step 1, but the 7-isopropyl group necessitates careful solvent selection to ensure the starting material is fully available in solution for Step 2.

Mechanistic Diagram (Graphviz)

Figure 1: Acid-catalyzed mechanism for the condensation of 5-Bromo-7-isopropylisatin with primary amines.

Experimental Protocol

Materials & Reagents[2][3][4][7][8][9][10][11][12]

-

Substrate: 5-Bromo-7-isopropylisatin (Purity >98%).

-

Reagent: Primary Amine / Hydrazide / Thiosemicarbazide (1.0 – 1.2 equivalents).

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

-

Note: If solubility is poor, use a 9:1 EtOH:DMF mixture.

-

Method A: Standard Thermal Reflux (Recommended)

This method is robust and scalable.

Step-by-Step Workflow:

-

Solubilization: In a round-bottom flask, dissolve 1.0 mmol of 5-Bromo-7-isopropylisatin in 15–20 mL of warm absolute ethanol.

-

Critical: Ensure the orange/red solid is fully dissolved. The 7-isopropyl group increases lipophilicity; if the solution is turbid, add drops of DMF or increase temperature to 50°C before adding the amine.

-

-

Activation: Add 3–5 drops of Glacial Acetic Acid. Stir for 5 minutes.

-

Addition: Add 1.0–1.2 mmol (equimolar or slight excess) of the amine/hydrazide.

-

Reflux: Heat the mixture to reflux (approx. 78–80°C) with stirring.

-

Duration: 3 to 6 hours. Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 3:2).

-

-

Precipitation: The product often precipitates during reflux or upon cooling.

-

Isolation: Cool the reaction mixture to room temperature, then to 4°C (ice bath) for 30 minutes. Filter the precipitate under vacuum.

-

Purification: Wash the solid with cold ethanol (2 x 5 mL) to remove unreacted amine and catalyst. Recrystallize from hot ethanol or acetonitrile if necessary.

Method B: Microwave-Assisted Synthesis (High Throughput)

For rapid screening of multiple amines.

-

Mix 1.0 mmol isatin derivative, 1.0 mmol amine, and 2 drops AcOH in 2 mL Ethanol in a microwave vial.

-

Irradiate at 100–120°C (Power: 150W) for 5–10 minutes .

-

Cool and filter as above.

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis of 5-Bromo-7-isopropylisatin Schiff bases.

Characterization & Data Interpretation

Successful synthesis is confirmed when the C3-carbonyl signal disappears and the imine signal appears.

| Technique | Key Diagnostic Signal | Expected Observation |

| FT-IR | C=O Stretch (Amide) | Remains at ~1730 cm⁻¹ (C2 carbonyl). |

| FT-IR | C=N Stretch | New peak at 1600–1620 cm⁻¹. (Crucial confirmation). |

| ¹H NMR | NH (Indole) | Singlet at 10.5–11.5 ppm (D₂O exchangeable). |

| ¹H NMR | 7-Isopropyl | Septet at ~3.0–3.5 ppm (CH) and Doublet at ~1.2 ppm (CH₃). |

| ¹H NMR | Azomethine (HC=N) | If using an aldehyde (reverse Schiff base), singlet at 8.5 ppm. If condensing isatin (ketone) with amine, look for amine aromatic protons shifting. |

| Mass Spec | Molecular Ion | [M+H]⁺ or [M+Na]⁺ matching expected formula. |

Troubleshooting Guide

Problem 1: No Precipitate Forms upon Cooling.

-

Cause: The 7-isopropyl group increases solubility in ethanol, preventing precipitation.

-

Solution: Concentrate the reaction mixture to 1/3 volume using a rotary evaporator. Add cold water dropwise to induce turbidity, then chill. Alternatively, pour the reaction mixture into crushed ice with vigorous stirring.

Problem 2: Low Yield / Unreacted Isatin.

-

Cause: Steric hindrance from the 7-isopropyl group or insufficient activation.

-

Solution: Increase reflux time to 8–12 hours. Add slightly more acetic acid (up to 0.5 mL). Ensure the reaction is strictly anhydrous if the equilibrium is unfavorable (add molecular sieves).

Problem 3: Product is Sticky/Oily.

-

Cause: Impurities or solvent trapping.

-

Solution: Triturate the oil with cold diethyl ether or hexane to induce crystallization. Recrystallize from Acetonitrile.

References

-

Chinnasamy, R. P., et al. (2010). Synthesis, characterization, and analgesic activity of novel Schiff bases of isatin derivatives. Journal of Advanced Pharmaceutical Technology & Research, 1(3), 342.

-

Pervez, H., et al. (2016). Synthesis, cytotoxic and urease inhibitory activities of some novel isatin-derived bis-Schiff bases. Medicinal Chemistry Research.

-

Jarapula, R., et al. (2025).[5] Palladium(II) complexes of 5-substituted isatin thiosemicarbazones: Synthesis, spectroscopic characterization. ResearchGate.

-

Muglu, H. (2020). New Isatin Derivatives Based Isopropyl-Thiosemicarbazone: Synthesis, Spectroscopic Characterization. Research on Chemical Intermediates.

Sources

- 1. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Exploring novel derivatives of isatin-based Schiff bases as multi-target agents: design, synthesis, in vitro biological evaluation, and in silico ADME ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00297G [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

Application Note: Using 5-Bromo-7-isopropylindoline-2,3-dione as a Kinase Inhibitor Scaffold

Executive Summary

This application note details the utility of 5-Bromo-7-isopropylindoline-2,3-dione (5-Bromo-7-isopropylisatin) as a privileged scaffold in the design of ATP-competitive kinase inhibitors and targeted protein degraders (PROTACs). While the isatin (indoline-2,3-dione) core is ubiquitous in FDA-approved drugs like Sunitinib and Nintedanib , this specific derivative offers a unique Structure-Activity Relationship (SAR) profile. The 5-bromo substituent provides a versatile handle for palladium-catalyzed cross-coupling (extending into the solvent-exposed region), while the 7-isopropyl group introduces steric bulk and lipophilicity, critical for modulating selectivity profiles and improving membrane permeability.

Chemical Biology Profile & Rationale

The "Privileged" Isatin Scaffold

The isatin moiety functions as a bioisostere of the adenine ring of ATP. It binds to the kinase hinge region via a bidentate hydrogen bonding network:

-

H-Bond Donor: The N1-H of the lactam ring donates to the backbone carbonyl of the kinase hinge residue (e.g., Glu81 in CDK2).

-

H-Bond Acceptor: The C2-Carbonyl accepts a proton from the backbone amide nitrogen (e.g., Leu83 in CDK2).

Structural Advantages of this compound

Unlike the standard 5-fluoro-isatin core found in Sunitinib, the 5-Bromo-7-isopropyl variant offers distinct advantages for "Next-Generation" inhibitor design:

| Feature | Chemical Function | Biological Consequence |

| 5-Bromo | Halogen Bonding / Synthetic Handle | Allows Suzuki/Sonogashira coupling to access the "Solvent Front" or "Hydrophobic Pocket II". Enhances metabolic stability compared to C-H bonds. |

| 7-Isopropyl | Steric Bulk / Lipophilicity (+LogP) | Restricts rotational freedom, potentially improving selectivity by clashing with residues in the ATP pockets of "off-target" kinases. Increases solubility in organic solvents during synthesis. |

| C3-Carbonyl | Electrophilic Center | Essential for Knoevenagel condensations or Schiff base formation to attach the "Tail" moiety (e.g., pyrrole, hydrazine). |

Pathway Visualization: Scaffold Interaction

The following diagram illustrates how this scaffold interacts with the kinase ATP-binding pocket and the synthetic pathways available to modify it.

Figure 1: Strategic utilization of the this compound scaffold in kinase inhibitor design.

Experimental Protocols

Protocol A: Synthesis of Sunitinib Analog (3-Substituted Derivative)

This protocol describes the Knoevenagel condensation of the scaffold with a pyrrole aldehyde, the standard method for generating Type I kinase inhibitors (similar to Sunitinib).

Reagents:

-

Scaffold: this compound (1.0 eq)

-

Aldehyde: 2,4-Dimethyl-1H-pyrrole-3-carbaldehyde (1.1 eq)

-

Base: Piperidine (0.1 eq)

-

Solvent: Ethanol (EtOH) or Methanol (MeOH)

Step-by-Step Procedure:

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve This compound (268 mg, 1.0 mmol) in Ethanol (10 mL).

-

Addition: Add 2,4-Dimethyl-1H-pyrrole-3-carbaldehyde (135 mg, 1.1 mmol) to the solution.

-

Catalysis: Add Piperidine (10 µL, catalytic amount). The solution typically changes color (darkens) upon base addition.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to 80°C (reflux) for 3–5 hours.

-

Checkpoint: Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM). The starting isatin spot should disappear.

-

-

Isolation: Cool the reaction mixture to room temperature, then place on ice for 30 minutes to maximize precipitation.

-

Filtration: Filter the precipitate under vacuum. Wash the solid cake with cold Ethanol (2 x 5 mL) and Hexane (2 x 5 mL) to remove unreacted aldehyde and piperidine.

-

Drying: Dry the solid in a vacuum oven at 40°C overnight.

-

Yield Check: Expected yield is 75–90%. The product appears as a yellow/orange solid.

Protocol B: Suzuki Coupling at C-5 Position

To extend the scaffold into the solvent channel (e.g., for PROTAC linker attachment).

Reagents:

-

Substrate: Product from Protocol A (or protected scaffold)

-

Boronic Acid: 4-Pyridineboronic acid (1.2 eq)

-

Catalyst: Pd(dppf)Cl2 (0.05 eq)

-

Base: K2CO3 (2.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

-

Degassing: Combine substrate, boronic acid, and base in a microwave vial. Add solvents. Sparge with Nitrogen/Argon for 5 minutes.

-

Catalyst Addition: Add Pd(dppf)Cl2 under inert atmosphere. Seal the vial.

-

Reaction: Heat at 100°C for 12 hours (thermal) or 120°C for 30 minutes (microwave).

-

Workup: Dilute with Ethyl Acetate, wash with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).

Biological Evaluation: Kinase Inhibition Assay (FRET)

To validate the activity of the synthesized inhibitors.

Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a Lanthanide-labeled antibody (Eu-anti-GST) and a fluorescent tracer (AlexaFluor 647-labeled ATP-competitive inhibitor). Displacement of the tracer by the test compound results in a decrease in FRET signal.

Materials:

-

Kinase: Recombinant VEGFR2 or CDK2 (GST-tagged).

-

Tracer: Kinase Tracer 236 (Invitrogen).

-

Antibody: Eu-anti-GST.

-

Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Protocol:

-

Compound Prep: Prepare 10 mM stocks of the synthesized 5-Bromo-7-isopropyl derivatives in 100% DMSO. Perform 3-fold serial dilutions in DMSO (10 points).

-

Plate Setup: Transfer 100 nL of compound to a 384-well low-volume white plate (acoustic dispensing preferred).

-

Enzyme Mix: Add 5 µL of Kinase/Antibody mixture (Optimized concentration, typically 5 nM Kinase, 2 nM Antibody). Incubate for 15 min.

-

Tracer Mix: Add 5 µL of Tracer (Optimized Kd concentration).

-

Incubation: Incubate at Room Temperature for 60 minutes in the dark.

-

Read: Measure fluorescence on a multimode plate reader (Excitation: 340 nm; Emission 1: 615 nm, Emission 2: 665 nm).

-

Analysis: Calculate TR-FRET ratio (Em665/Em615). Fit data to a sigmoidal dose-response equation (Variable Slope) to determine IC50 .

Workflow Diagram: From Scaffold to Lead

Figure 2: Iterative drug discovery workflow using the this compound scaffold.

References

-

Isatin as a Privileged Scaffold: Vine, K. L., et al. "Cytotoxic and anticancer activities of isatin and its derivatives: a comprehensive review from 2000-2008." Anti-Cancer Agents in Medicinal Chemistry, 2009. Link

-

Sunitinib Mechanism: Mendel, D. B., et al. "In vivo antitumor activity of SU11248, a novel tyrosine kinase inhibitor targeting vascular endothelial growth factor and platelet-derived growth factor receptors." Clinical Cancer Research, 2003. Link

-

7-Substitution Effects: Jiang, Y., et al. "Design, synthesis and biological evaluation of novel 7-substituted isatin derivatives as potential anticancer agents." European Journal of Medicinal Chemistry, 2018. Link

-

Synthesis of this compound: Patent WO2024130095A1. "Compounds and compositions as CBP/p300 degraders and uses thereof." 2024.[1] Link

-

Kinase Assay Protocols: "LanthaScreen™ Eu Kinase Binding Assay User Guide." ThermoFisher Scientific. Link

Sources

The Strategic deployment of 5-Bromo-7-isopropylisatin in Modern Heterocyclic Synthesis: Application Notes and Protocols

Introduction: Unlocking New Chemical Space with a Versatile Isatin Building Block

Isatin (1H-indole-2,3-dione) and its derivatives are cornerstones in the synthesis of a vast array of heterocyclic compounds, many of which are integral to medicinal chemistry and materials science. The strategic substitution on the isatin core provides a powerful tool to modulate the physicochemical and pharmacological properties of the resulting molecules. This guide focuses on a uniquely substituted scaffold, 5-Bromo-7-isopropylisatin , a building block poised to unlock novel chemical space in drug discovery and development.

The presence of a bromine atom at the 5-position not only influences the electronic character of the aromatic ring but also serves as a versatile handle for further functionalization through cross-coupling reactions. Concurrently, the isopropyl group at the 7-position introduces steric bulk and lipophilicity, which can significantly impact biological activity and pharmacokinetic profiles. Halogenation at the C5 and C7 positions of the isatin ring has been shown to enhance the biological potency of various derivatives.[1][2] This document provides a comprehensive overview of the synthesis and application of 5-Bromo-7-isopropylisatin, offering detailed protocols for its preparation and its use in the construction of complex heterocyclic systems.

Physicochemical Properties of 5-Bromo-7-isopropylisatin

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The following table summarizes the predicted and experimentally analogous properties of 5-Bromo-7-isopropylisatin.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀BrNO₂ | - |

| Molecular Weight | 268.11 g/mol | - |

| Appearance | Expected to be a crystalline solid | Analogy |

| Solubility | Soluble in common organic solvents like DMF, DMSO, and hot ethanol.[3] | Analogy |

| Melting Point | Not available (predicted to be elevated due to substitution) | - |

| logP (predicted) | ~2.5 - 3.5 | Computational |

Synthesis of 5-Bromo-7-isopropylisatin: A Proposed Route

Workflow for the Proposed Synthesis of 5-Bromo-7-isopropylisatin

Caption: Proposed two-part synthesis of 5-Bromo-7-isopropylisatin.

Experimental Protocol: Synthesis of 7-Isopropylisatin (Proposed)

This protocol is adapted from the classical Sandmeyer isatin synthesis.

Materials:

-

2-Isopropylaniline

-

Chloral hydrate

-

Hydroxylamine hydrochloride

-

Sodium sulfate (anhydrous)

-

Concentrated sulfuric acid

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Water

Procedure:

-

Preparation of the Isonitrosoacetanilide Intermediate:

-

In a round-bottom flask, dissolve 2-isopropylaniline (1 eq.) in a mixture of water and concentrated hydrochloric acid.

-

In a separate flask, prepare a solution of chloral hydrate (1.1 eq.) and sodium sulfate in water.

-

To this second flask, add a solution of hydroxylamine hydrochloride (3 eq.) in water.

-

Heat the mixture to 60-70 °C and then add the 2-isopropylaniline hydrochloride solution dropwise with vigorous stirring.

-

Continue heating and stirring for 1-2 hours. The isonitrosoacetanilide intermediate should precipitate upon cooling.

-

Filter the precipitate, wash with cold water, and dry thoroughly.

-

-

Cyclization to 7-Isopropylisatin:

-

Carefully add the dried isonitrosoacetanilide intermediate in small portions to pre-warmed (60-70 °C) concentrated sulfuric acid with stirring. An exothermic reaction will occur.

-

After the addition is complete, heat the mixture to 80-90 °C for 10-15 minutes.

-

Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

The crude 7-isopropylisatin will precipitate.

-

Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and then dry.

-

Recrystallize the crude product from a suitable solvent such as ethanol or glacial acetic acid to obtain pure 7-isopropylisatin.

-

Experimental Protocol: Bromination of 7-Isopropylisatin (Proposed)

This protocol is based on established methods for the regioselective bromination of isatins.

Materials:

-

7-Isopropylisatin

-

N-Bromosuccinimide (NBS) or Pyridinium bromochromate (PBC)

-

Glacial acetic acid or Dimethylformamide (DMF)

-

Water

Procedure:

-

Bromination Reaction:

-

Dissolve 7-isopropylisatin (1 eq.) in glacial acetic acid or DMF in a round-bottom flask.

-

Add N-Bromosuccinimide (1.1 eq.) or Pyridinium bromochromate (1.2 eq.) portion-wise to the solution with stirring at room temperature.[7]

-

The reaction mixture may be gently heated (e.g., to 50-60 °C) to facilitate the reaction. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a beaker containing cold water to precipitate the crude product.

-

Filter the precipitate and wash with copious amounts of water.

-

Dry the crude 5-Bromo-7-isopropylisatin.

-

Recrystallize the product from a suitable solvent (e.g., ethanol/water mixture) to afford the pure compound.

-

Application in Heterocyclic Synthesis

5-Bromo-7-isopropylisatin is a versatile precursor for a variety of heterocyclic scaffolds, primarily through reactions involving its reactive C3-carbonyl group.

Synthesis of Spirooxindoles

Spirooxindoles are a class of compounds with significant biological activities, and their synthesis from isatins is a well-established strategy.[3][7][8] 5-Bromo-7-isopropylisatin can be employed in multicomponent reactions to generate structurally diverse spirooxindole frameworks.

Workflow for a Three-Component Synthesis of a Spirooxindole Derivative

Caption: General workflow for spirooxindole synthesis.

Experimental Protocol: Synthesis of a Spiro[indoline-pyran] Derivative

This protocol is a general procedure adaptable for 5-Bromo-7-isopropylisatin based on known multicomponent reactions.

Materials:

-

5-Bromo-7-isopropylisatin

-

Malononitrile

-

Dimedone

-

L-proline (as an organocatalyst)

-

Ethanol or Water (as solvent)

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, combine 5-Bromo-7-isopropylisatin (1 mmol), malononitrile (1 mmol), and dimedone (1 mmol) in ethanol or water (10 mL).

-

Add a catalytic amount of L-proline (10-20 mol%).

-

-

Reaction Execution:

-

Stir the reaction mixture at room temperature or reflux, monitoring the progress by TLC. Reaction times can vary from a few hours to 24 hours depending on the substrates and conditions.

-

-

Work-up and Purification:

-

Upon completion, if the product precipitates, filter the solid and wash with cold ethanol.

-

If the product remains in solution, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure spirooxindole derivative.

-

Synthesis of Substituted Quinolines via the Pfitzinger Reaction

The Pfitzinger reaction is a classical and powerful method for the synthesis of quinoline-4-carboxylic acids from isatins and carbonyl compounds containing an α-methylene group.[9][10][11][12] This reaction is highly valuable for generating quinoline scaffolds, which are prevalent in many pharmaceuticals.

Workflow for the Pfitzinger Reaction

Caption: Pfitzinger reaction for quinoline synthesis.

Experimental Protocol: Synthesis of a Substituted Quinoline-4-carboxylic Acid

This is a general protocol for the Pfitzinger reaction that can be applied to 5-Bromo-7-isopropylisatin.

Materials:

-

5-Bromo-7-isopropylisatin

-

A carbonyl compound with an α-methylene group (e.g., acetophenone)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Ethanol/Water solvent mixture

-

Hydrochloric acid (for acidification)

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve potassium hydroxide (3-4 eq.) in a mixture of ethanol and water.

-

Add 5-Bromo-7-isopropylisatin (1 eq.) to the basic solution and stir until the isatin dissolves and the color changes, indicating the formation of the ring-opened salt.

-

-

Addition of Carbonyl Compound:

-

Add the α-methylene ketone (e.g., acetophenone, 1.1 eq.) to the reaction mixture.

-

-

Reaction Execution:

-

Reflux the reaction mixture for several hours (typically 4-24 hours), monitoring the progress by TLC.

-

-

Work-up and Purification:

-

After cooling, pour the reaction mixture into water and filter to remove any insoluble impurities.

-

Acidify the filtrate with dilute hydrochloric acid to precipitate the quinoline-4-carboxylic acid.

-

Filter the solid product, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure substituted quinoline-4-carboxylic acid.

-

Conclusion and Future Perspectives

5-Bromo-7-isopropylisatin represents a promising and strategically designed building block for the synthesis of novel heterocyclic compounds. While its synthesis is yet to be explicitly reported, plausible and efficient routes can be devised based on well-established isatin chemistry. The presence of both a bromine atom and an isopropyl group provides a unique combination of electronic and steric properties, making it an attractive scaffold for generating libraries of compounds for screening in drug discovery programs. The protocols outlined in this guide offer a solid foundation for researchers to explore the rich chemistry of this versatile intermediate and to develop new molecular entities with potential therapeutic applications.

References

-

Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. (2021). Frontiers in Chemistry. [Link]

- Hosseinzadeh, R., et al. (2012). Simple and Efficient Method for the Preparation of 5-Bromoisatins. Caspian Journal of Chemistry, 1(1), 67-71.

-

Synthesis of spirooxindoles from isatins and dimedone (a), 5‐aminocyclohexanones (b) and spiro‐fused chromen‐ or pyranoindolones (c) with the participation of malonic acid derivatives. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Pfitzinger reaction. (2023, December 2). In Wikipedia. [Link]

-

Synthesis of spirooxindole derivatives from substituted isatin, L-proline or sarcosine and 1,4-napthoquinone. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles. (2009). NIH Public Access. [Link]

- Pfitzinger Quinoline Synthesis. (n.d.). Name Reactions in Organic Synthesis.

- An Endogenous Heterocyclic Compound Isatin. (2016). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(6), 108-117.

-

The Pfitzinger Reaction. (2024, December 10). Sciencemadness.org. [Link]

-

synthesis of substituted isatins as potential. (n.d.). ScholarWorks. Retrieved February 15, 2026, from [Link]

-

Synthesis of Isatin Derivatives Used for the Inhibition of Pro-Apoptotic Jurkat T Cells. (2011, July 29). CORE Scholar. [Link]

-

(PDF) ChemInform Abstract: Applications of Isatin Chemistry in Organic Synthesis and Medicinal Chemistry. (2025, August 7). ResearchGate. [Link]

-

Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. (2020). PMC. [Link]

-

Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. (2021, February 4). PMC. [Link]

-

Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (2017). PMC. [Link]

-

Halogenation of 1-alkyl-7-azaisatins using N-halosuccinimides. (n.d.). Semantic Scholar. Retrieved February 15, 2026, from [Link]

-

Alkylation of isatins with trichloroacetimidates. (2018). RSC Publishing. [Link]

-

(PDF) An improved preparation of isatins from indoles. (2025, August 6). ResearchGate. [Link]

- The application of isatin-based multicomponent-reactions in the quest for new bioactive and druglike molecules. (2021). European Journal of Medicinal Chemistry, 211, 113102.

-

Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2014, March 20). MDPI. [Link]

-

Design and synthesis of novel isatin-based derivatives targeting cell cycle checkpoint pathways as potential anticancer agents. (2020, October 15). PubMed. [Link]

-

Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors. (2023, August 4). Semantic Scholar. [Link]

-

2-Isopropylaniline. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

- CN102731319A - Method for synthesizing 2-methyl-6-isopropyl aniline. (n.d.). Google Patents.

Sources

- 1. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 2. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. 2-ISOPROPYLANILINE | 643-28-7 [chemicalbook.com]

- 5. 2-Isopropylaniline | C9H13N | CID 12561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-异丙基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 10. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]

Troubleshooting & Optimization

Technical Support Center: Isatin N-Alkylation (Case ID: 7-POS-STERIC)

Status: Open Priority: High Topic: Overcoming Steric Hindrance at the 7-Position in Isatin N-Alkylation Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Diagnostic

The Issue:

You are attempting to N-alkylate an isatin derivative substituted at the 7-position (e.g., 7-bromo, 7-nitro, 7-isopropyl). Standard protocols (e.g.,

Root Cause Analysis:

The 7-position is ortho to the reactive Nitrogen (N1).[1] Substituents here create a steric blockade , physically shielding the nitrogen lone pair from attacking the alkyl halide electrophile.[1] Furthermore, if the 7-substituent is electron-withdrawing (e.g.,

Resolution Path:

To overcome this barrier, we must move beyond standard kinetic conditions.[1] The solution requires a "Loose Ion Pair" strategy using Cesium Carbonate (

Strategic Decision Matrix

Before selecting a protocol, analyze your substrate using the logic flow below.

Figure 1: Decision matrix for selecting the optimal alkylation strategy based on substituent electronics and sterics.

Technical Deep Dive: The "Cesium Effect"

Why switch from Potassium Carbonate (

In polar aprotic solvents (DMF/NMP), the metal cation stabilizes the isatin anion.[1]

-

Potassium (

): Smaller ionic radius.[1] Forms a tighter ion pair with the isatin anion, effectively "caging" the nucleophile.[1] -

Cesium (

): Large ionic radius (

Data Comparison: Base Efficiency Ref: Vine et al. (2007)[1]

| Base | Solvent | Temp | Time | Yield (7-Br Isatin) | Notes |

| Acetone | Reflux | 24h | < 30% | Poor solubility; tight ion pair.[1] | |

| DMF | 0°C | 2h | 85% | Effective but harsh.[1] Risk of ring opening. | |

| DMF | RT | 4h | 92% | "Cesium Effect".[1] Mild conditions. High purity. | |

| DCM | Reflux | 48h | 0% | Too weak to deprotonate amide ( |

Validated Experimental Protocols

Protocol A: The "Cesium Effect" (Recommended)

Best for: 7-Iodo, 7-Bromo, 7-Alkyl isatins.[1]

Mechanism:

Reagents:

-

7-Substituted Isatin (1.0 equiv)[1]

- (1.5 equiv) — Must be anhydrous.[1]

-

Alkyl Halide (1.2 - 1.5 equiv)[1]

-